Enantiomeric Purity: (R)- vs. (S)-Enantiomer as Determined by Chiral HPLC
Commercially supplied (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride is specified at ≥97% chemical purity with enantiomeric excess verified by chiral HPLC . The (S)-enantiomer (CAS 1217679-12-3) is separately cataloged and supplied at comparable purity (95–98%) . When a research program requires the (R)-configured intermediate for synthesizing a specific target diastereomer, substitution with the (S)-enantiomer or racemate would produce the wrong stereoisomer or a mixture, necessitating costly re-purification or resulting in inactive compounds [1].
| Evidence Dimension | Enantiomeric purity specification (vendor COA) |
|---|---|
| Target Compound Data | ≥97–98% chemical purity; single (R)-enantiomer confirmed by chiral HPLC |
| Comparator Or Baseline | (S)-enantiomer (CAS 1217679-12-3): 95–98% chemical purity; single (S)-enantiomer |
| Quantified Difference | Both supplied as single enantiomers; differentiation is configurational (R vs. S), not purity-based. Interchanging produces opposite enantiomer of final product. |
| Conditions | Vendor specifications from multiple commercial sources (ChemScene, Alchem Pharmtech, AiFChem, MolCore) |
Why This Matters
Incorrect enantiomer procurement causes stereochemical inversion in the final target molecule, potentially nullifying biological activity; this is a binary go/no-go selection criterion.
- [1] Quattropani, A. et al. Process for the separation of enantiomers of piperazine derivatives. U.S. Patent 10,344,021, issued July 9, 2019. (Enantiomeric purity >95% e.e. or >98% e.e. required for drug substance synthesis.) View Source
